molecular formula C8H8N2OS B8119770 [(4-Amino-3-methoxyphenyl)sulfanyl]formonitrile

[(4-Amino-3-methoxyphenyl)sulfanyl]formonitrile

Cat. No.: B8119770
M. Wt: 180.23 g/mol
InChI Key: ZCZSEMZIAKTBGZ-UHFFFAOYSA-N
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Description

[(4-Amino-3-methoxyphenyl)sulfanyl]formonitrile is an organic compound that belongs to the class of thiocyanates Thiocyanates are known for their diverse biological activities and are commonly found in natural products This compound is characterized by the presence of a methoxy group (-OCH3) and a thiocyanate group (-SCN) attached to an aniline ring

Scientific Research Applications

[(4-Amino-3-methoxyphenyl)sulfanyl]formonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

[(4-Amino-3-methoxyphenyl)sulfanyl]formonitrile can be synthesized through electrophilic thiocyanation of aniline derivatives. One efficient method involves the use of N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) as reagents. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The optimized protocol affords the desired thiocyanate with good regioselectivity and excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of continuous-flow systems to improve reaction efficiency and yield. The use of eco-friendly and sustainable methods is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[(4-Amino-3-methoxyphenyl)sulfanyl]formonitrile undergoes various types of chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl chlorides or other sulfur-containing compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy and thiocyanate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of [(4-Amino-3-methoxyphenyl)sulfanyl]formonitrile involves its interaction with molecular targets through its functional groups. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group can enhance the compound’s solubility and facilitate its interaction with hydrophobic pockets in biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-nitroaniline: Similar structure but with a nitro group instead of a thiocyanate group.

    4-Thiocyanatoaniline: Lacks the methoxy group.

    2-Methoxy-4-aminothiophenol: Contains a thiol group instead of a thiocyanate group.

Uniqueness

[(4-Amino-3-methoxyphenyl)sulfanyl]formonitrile is unique due to the presence of both methoxy and thiocyanate groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile applications in synthesis and potential therapeutic uses .

Properties

IUPAC Name

(4-amino-3-methoxyphenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-11-8-4-6(12-5-9)2-3-7(8)10/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZSEMZIAKTBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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